1-(Piperidin-1-ylsulfonyl)piperazine
Overview
Description
1-(Piperidin-1-ylsulfonyl)piperazine is a chemical compound with the molecular formula C₉H₁₉N₃O₂S and a molecular weight of 233.33 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a piperidin-1-ylsulfonyl group. It is primarily used in research settings, particularly in the field of proteomics .
Scientific Research Applications
1-(Piperidin-1-ylsulfonyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
While the specific mechanism of action for “1-(Piperidin-1-ylsulfonyl)piperazine” is not mentioned in the search results, piperazine, a similar compound, is known to be a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Future Directions
Biochemical Analysis
Biochemical Properties
1-(Piperidin-1-ylsulfonyl)piperazine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted for its potential use in the inhibition of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine . This interaction is crucial as it can influence neurotransmission processes. Additionally, this compound may interact with gamma-aminobutyric acid (GABA) neurotransmitters, affecting nerve cell signaling .
Cellular Effects
This compound has been observed to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, piperazine derivatives have been shown to induce apoptosis by activating caspase-3 and caspase-9, which are key proteins in the apoptotic pathway
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of acetylcholinesterase, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission . Additionally, it may function as an agonist for GABA neurotransmitters, promoting inhibitory signaling in the nervous system . These interactions highlight its potential therapeutic applications in neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperazine derivatives can maintain their activity over extended periods, making them suitable for long-term biochemical studies
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as enhancing neurotransmission or inducing apoptosis in cancer cells . At higher doses, it can cause adverse effects, including neurotoxicity and gastrointestinal disturbances . The threshold for these effects varies among different animal models, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as acetylcholinesterase and may influence the metabolism of neurotransmitters like acetylcholine and GABA . These interactions can affect metabolic flux and alter metabolite levels, potentially impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and potentially the mitochondria Its activity and function can be influenced by its subcellular localization, which may be directed by targeting signals or post-translational modifications
Preparation Methods
The synthesis of 1-(Piperidin-1-ylsulfonyl)piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Piperidin-1-ylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-(Piperidin-1-ylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:
Piperazine: A simple heterocyclic compound used as an anthelmintic.
1-(4-Methylpiperazin-1-yl)sulfonylpiperazine: A derivative with a methyl group on the piperazine ring, used in medicinal chemistry.
1-(4-Chloropiperazin-1-yl)sulfonylpiperazine: A derivative with a chlorine atom, used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-piperidin-1-ylsulfonylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2S/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12/h10H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAVEXQQEXRRDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301334 | |
Record name | 1-(piperidin-1-ylsulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500587-48-4 | |
Record name | 1-(1-Piperidinylsulfonyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500587-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(piperidin-1-ylsulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 500587-48-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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